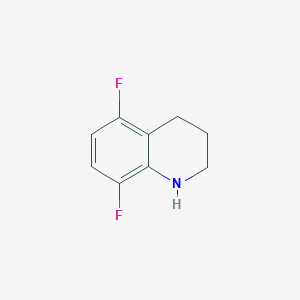

5,8-Difluoro-1,2,3,4-tetrahydroquinoline

Description

Significance of the 1,2,3,4-Tetrahydroquinoline (B108954) Scaffold in Chemical Biology and Drug Discovery Research

The 1,2,3,4-tetrahydroquinoline nucleus is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This structural motif is a common feature in a wide array of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.govorganic-chemistry.org Its prevalence is a testament to its favorable three-dimensional structure, which allows for diverse functionalization and optimal presentation of substituents for interaction with biological macromolecules.

Derivatives of tetrahydroquinoline have been identified as potent inhibitors of various enzymes and modulators of receptors, leading to their investigation in numerous therapeutic areas. nih.gov For instance, they have been explored as anticancer agents, with some derivatives showing significant cytotoxicity against human cancer cell lines by inhibiting pathways such as NF-κB transcriptional activity. nih.govthieme.de Furthermore, the tetrahydroquinoline core is present in drugs developed for cardiovascular diseases, infectious diseases, and neurological disorders. organic-chemistry.orgsigmaaldrich.com The inherent versatility and established biological relevance of this scaffold make it a continuous focus of synthetic and medicinal chemistry research. nih.gov

Strategic Importance of Fluorine Incorporation in Bioactive Molecules

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. quinoline-thiophene.comorganic-chemistry.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system. nih.govnih.gov

Strategically placed fluorine atoms can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.gov This is a crucial consideration in drug design, as it can lead to improved bioavailability and a more favorable dosing regimen. Fluorine substitution can also alter the acidity (pKa) of nearby functional groups, which can in turn affect a molecule's solubility, permeability, and binding interactions with its target protein. organic-chemistry.orgnih.gov Moreover, the introduction of fluorine can lead to enhanced binding affinity due to favorable electrostatic or dipolar interactions with the target's active site. quinoline-thiophene.comnih.gov The use of the fluorine isotope ¹⁸F is also a critical tool in positron emission tomography (PET) imaging, a sensitive technique for in vivo imaging in drug discovery and diagnostics. organic-chemistry.org

Research Rationale for Investigating 5,8-Difluoro-1,2,3,4-tetrahydroquinoline

While specific research on 5,8-Difluoro-1,2,3,4-tetrahydroquinoline is not extensively reported in publicly accessible literature, a strong rationale for its investigation can be constructed based on the established principles of medicinal chemistry. The compound represents a logical and compelling target for synthesis and biological evaluation.

Furthermore, the C-F bonds at these positions would likely be resistant to metabolic attack, potentially improving the metabolic stability of the tetrahydroquinoline core compared to its non-fluorinated counterpart. The investigation into the synthesis of fluorinated tetrahydroisoquinolines, a related class of compounds, has been noted as an area of growing interest due to the limited number of synthetic routes available. thieme.de This highlights the need for novel synthetic methodologies to access such fluorinated scaffolds.

Given the broad biological potential of the tetrahydroquinoline framework and the proven benefits of fluorination, 5,8-Difluoro-1,2,3,4-tetrahydroquinoline stands as a promising, yet underexplored, candidate for academic and industrial research. Its synthesis and subsequent biological screening could uncover novel pharmacological properties and provide valuable structure-activity relationship (SAR) data for the development of new therapeutic agents.

Structure

3D Structure

Propriétés

IUPAC Name |

5,8-difluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYXYSCUBSCQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 5,8 Difluoro 1,2,3,4 Tetrahydroquinoline Derivatives

Advanced Spectroscopic Characterization Techniques

The structural confirmation of novel or complex organic molecules like 5,8-Difluoro-1,2,3,4-tetrahydroquinoline derivatives fundamentally relies on a combination of advanced spectroscopic techniques. These methods provide a detailed picture of the molecular framework, connectivity of atoms, and spatial arrangement. However, specific experimental data for the target compound is not readily found in peer-reviewed journals or public spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. A complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments, along with ¹⁹F NMR for fluorinated compounds.

One-Dimensional (¹H and ¹³C) NMR Investigations

Detailed ¹H and ¹³C NMR data for 5,8-Difluoro-1,2,3,4-tetrahydroquinoline are not available in the public domain. For comparison, the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), has been extensively studied. In its ¹H NMR spectrum, characteristic signals for the aliphatic protons at positions 2, 3, and 4 are observed, typically as multiplets, while the aromatic protons appear in the downfield region. Similarly, the ¹³C NMR spectrum would show distinct resonances for the aliphatic and aromatic carbons. For the 5,8-difluoro derivative, the electronic effects of the fluorine atoms would induce significant shifts in the signals of the nearby carbon and hydrogen atoms, and spin-spin coupling between fluorine and these nuclei would be expected. Without experimental data, any discussion of specific chemical shifts and coupling constants would be purely speculative.

Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be crucial for determining the through-space proximity of protons, which is fundamental for conformational and stereochemical analysis. While the principles of these techniques are well-established, their application to 5,8-Difluoro-1,2,3,4-tetrahydroquinoline has not been reported in the literature.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For 5,8-Difluoro-1,2,3,4-tetrahydroquinoline, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the non-equivalent fluorine atoms at positions 5 and 8. The chemical shifts of these signals and their coupling constants with neighboring protons (H-6 and H-7) and with each other would provide valuable information about the electronic environment and conformation of the aromatic ring. Research on other fluorinated quinolines and related heterocycles demonstrates the power of ¹⁹F NMR in structural analysis, but specific data for the target compound is absent.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline. Electron ionization (EI) mass spectrometry would induce fragmentation, and the resulting fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways for tetrahydroquinolines often involve the loss of small molecules or radicals from the aliphatic ring. The presence of fluorine atoms would influence these pathways and lead to characteristic fragment ions. However, no published mass spectra or detailed fragmentation analyses for 5,8-Difluoro-1,2,3,4-tetrahydroquinoline could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 5,8-Difluoro-1,2,3,4-tetrahydroquinoline, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration of the secondary amine, C-H stretching of the aliphatic and aromatic portions, C=C stretching of the aromatic ring, and C-F stretching vibrations. While spectral data for the parent 1,2,3,4-tetrahydroquinoline is available, showing characteristic N-H and C-H stretches, specific IR data for the 5,8-difluoro analog is not documented.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's solid-state conformation.

While specific crystallographic data for 5,8-Difluoro-1,2,3,4-tetrahydroquinoline was not available in the surveyed literature, the analysis of closely related fluorinated heterocyclic compounds illustrates the type of detailed geometric information that can be obtained. For instance, the crystal structure of 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile, a molecule with a similar difluoro-substituted, nitrogen-containing heterocyclic framework, has been determined. nih.govresearchgate.net In this related compound, the analysis revealed a puckered piperazine (B1678402) ring fused to the aromatic ring. nih.govresearchgate.netresearchgate.net The study provided precise bond lengths and angles and showed how the molecules pack in the crystal lattice, linked by hydrogen bonds. nih.govresearchgate.net

For a hypothetical crystal structure of a 5,8-Difluoro-1,2,3,4-tetrahydroquinoline derivative, X-ray analysis would provide key parameters such as the lengths of the C-F, C-N, and various C-C bonds, as well as the bond angles within both the aromatic and saturated rings. Torsion angles would define the specific puckering of the tetrahydro- portion of the molecule, confirming its preferred solid-state conformation. Such data is crucial for understanding intermolecular interactions, including potential hydrogen bonding involving the N-H group and fluorine atoms.

Table 1: Representative Crystal Data for a Related Fluorinated Heterocycle (6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆F₂N₄ |

| Molecular Weight | 220.19 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.2173 (9) |

| b (Å) | 8.7011 (15) |

| c (Å) | 11.1453 (19) |

| α (°) | 75.545 (2) |

| β (°) | 81.854 (2) |

| γ (°) | 76.427 (2) |

| Volume (ų) | 474.40 (14) |

Data sourced from a study on 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile, a related but distinct compound. nih.gov

Computational Studies on Molecular Conformation

Computational chemistry offers powerful tools to investigate molecular structures and conformational landscapes, especially when experimental data is unavailable. These methods can predict stable conformers, the energy barriers between them, and the influence of substituents on molecular geometry.

Ab initio (from first principles) quantum chemistry calculations are used to study the conformations of molecules without reliance on experimental parameters. For the parent compound, 1,2,3,4-tetrahydroquinoline (THQ), ab initio calculations at the MP2 level have been employed to perform a detailed conformational analysis. rsc.org This study identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. rsc.org

This type of analysis for a 5,8-difluoro derivative would similarly involve calculating the energies of various possible conformations to identify the most stable forms. The saturated part of the tetrahydroquinoline ring is not planar and can adopt different puckered conformations, often described as twisted or bent. The fluorine substituents at the 5- and 8-positions on the aromatic ring would be expected to influence the electronic environment and potentially the conformational preference of the adjacent saturated ring through steric and electronic effects. The calculations would quantify these effects, providing relative energies for each stable conformer.

Exploring the potential energy surface (PES) provides a comprehensive understanding of a molecule's conformational flexibility. This involves mapping the energy of the molecule as a function of its geometry, typically by systematically changing key torsion angles. The resulting landscape reveals the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states and energy barriers between them.

For the unsubstituted 1,2,3,4-tetrahydroquinoline, computational studies have shown that the different conformers are separated by a relatively low energy barrier of approximately 104 cm⁻¹. rsc.org This low barrier suggests that the molecule can easily interconvert between conformations at room temperature. rsc.org A similar exploration for 5,8-Difluoro-1,2,3,4-tetrahydroquinoline would be critical to understanding its dynamic behavior. The analysis would determine if the fluorine substituents raise or lower this interconversion barrier and whether they significantly deepen the energy well of one conformer over others, thereby "locking" the molecule into a preferred shape. Conformational search algorithms are often used to systematically explore the PES and ensure all low-energy structures are found. researchgate.net

Table 2: Computationally Predicted Conformers and Energy Barrier for 1,2,3,4-Tetrahydroquinoline (Parent Compound)

| Species | Description | Relative Energy (cm⁻¹) |

|---|---|---|

| Conformer 1 (Pair) | Most stable enantiomeric pair | 0 |

| Conformer 2 (Pair) | Less stable enantiomeric pair | >0 |

| Transition State | Energy barrier for interconversion | ~104 |

Data is for the non-fluorinated parent compound, 1,2,3,4-tetrahydroquinoline, and serves as a reference for the methodology. rsc.org

Theoretical and Computational Investigations of 5,8 Difluoro 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties and reactivity of molecules. These methods are instrumental in understanding how fluorination impacts the foundational characteristics of the tetrahydroquinoline framework.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine a compound's kinetic and thermodynamic stability, analyze molecular interactions, and evaluate optical and electronic properties.

For 5,8-Difluoro-1,2,3,4-tetrahydroquinoline, DFT calculations are essential to elucidate the influence of the two electron-withdrawing fluorine atoms on the molecule's electron density distribution. The introduction of fluorine at the C5 and C8 positions on the aromatic ring is expected to significantly perturb the electronic environment. This fluorination generally leads to increased chemical stability. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. In quinoline (B57606) derivatives, the HOMO is typically delocalized over the entire molecule, while the LUMO may have a similar delocalization, which is fundamental to their reactive properties. The fluorine atoms in the 5,8-difluoro derivative would likely lower the energy of both HOMO and LUMO, affecting the molecule's susceptibility to electrophilic and nucleophilic attack.

Global reactivity descriptors derived from DFT calculations, such as the HOMO-LUMO energy gap, chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), are vital for predicting molecular reactivity.

HOMO-LUMO Energy Gap (ΔE): A larger energy gap between the HOMO and LUMO indicates higher kinetic stability and lower chemical reactivity. The introduction of fluorine atoms, with their high electronegativity, is expected to increase the HOMO-LUMO gap in 5,8-Difluoro-1,2,3,4-tetrahydroquinoline compared to the parent tetrahydroquinoline, suggesting enhanced stability.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): This represents the resistance to change in electron distribution or charge transfer and is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons and is given by ω = μ² / (2η).

The following table presents hypothetical DFT-calculated reactivity descriptors for 5,8-Difluoro-1,2,3,4-tetrahydroquinoline, benchmarked against its non-fluorinated parent compound. These values are illustrative and based on trends observed in similar fluorinated heterocyclic systems.

Mechanistic Research on Biological Interactions of Fluorinated 1,2,3,4 Tetrahydroquinoline Derivatives

Modulation of Molecular Targets and Enzymatic Pathways

Fluorinated tetrahydroquinoline derivatives have been investigated for their potential to interact with and modulate a variety of molecular targets, including enzymes and protein kinases involved in critical cellular processes.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase B, Methionyl tRNA Synthetase, ATP Synthetase)

While direct studies on 5,8-difluoro-1,2,3,4-tetrahydroquinoline are limited, research on related fluorinated quinolone and tetrahydroisoquinoline structures provides insights into potential antibacterial mechanisms. For instance, the quinolone class of antibiotics, which shares a structural resemblance, is well-known to target bacterial DNA gyrase and topoisomerase IV. Furthermore, 5,8-disubstituted tetrahydroisoquinoline analogues have demonstrated inhibitory activity against mycobacterial ATP synthase, suggesting that fluorinated tetrahydroquinolines could potentially interfere with bacterial energy metabolism. biosynth.com

Interaction with Cancer-Related Protein Kinases and Pathways (e.g., mTOR, Mcl-1, Topoisomerases, TRBP)

The mTOR signaling pathway, a central regulator of cell growth and proliferation, has been identified as a target for some tetrahydroquinoline derivatives. A tetrahydroquinolinone derivative bearing a fluorophenyl group was found to induce autophagy in colorectal cancer cells through the PI3K/AKT/mTOR signaling pathway. nih.gov This suggests that fluorination of the tetrahydroquinoline core could play a role in modulating this critical cancer-related pathway. While direct inhibition of Mcl-1, topoisomerases, or TRBP by 5,8-difluoro-1,2,3,4-tetrahydroquinoline has not been explicitly reported, the broader class of quinolones has established interactions with topoisomerases.

Engagement with Other Specific Receptors or Enzymes (e.g., EPAC, EGFR, iNOS)

A structurally related compound, 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde (CE3F4), has been identified as an inhibitor of the Exchange protein directly activated by cAMP 1 (EPAC1). nih.govnih.gov This finding points to the potential for fluorinated tetrahydroquinolines to engage with specific signaling proteins. The tetrahydroquinoline scaffold itself is being explored for the development of inhibitors for various enzymes, but specific data on the 5,8-difluoro analogue's interaction with EGFR or iNOS is not currently available in the public domain.

Cellular Level Investigations

The biological effects of fluorinated tetrahydroquinoline derivatives have been further elucidated through in vitro studies on cancer cell lines, providing valuable information on their antiproliferative and pro-apoptotic activities.

In Vitro Studies on Cellular Proliferation and Viability

Research on fluorinated tetrahydroquinoline derivatives has demonstrated their potential to inhibit the proliferation of cancer cells. For example, a 4-trifluoromethyl-substituted tetrahydroquinoline derivative exhibited significant cytotoxicity against glioblastoma cell lines SNB19 and LN229, with IC50 values of 38.3 μM and 40.6 μM, respectively. nih.govtuni.fi Another study on a tetrahydroquinolinone derivative with a (3-fluorophenyl)carbamate moiety showed potent in vitro antiproliferative activity at micromolar concentrations against HCT-116 colon cancer cells and also suppressed colony formation. nih.gov

Table 1: Cytotoxicity of a 4-Trifluoromethyl Substituted Tetrahydroquinoline Derivative (4ag) in Glioblastoma Cell Lines nih.govtuni.fi

| Cell Line | IC50 (μM) |

| SNB19 | 38.3 |

| LN229 | 40.6 |

Induction of Programmed Cell Death (Apoptosis) in Cellular Models

The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. Studies have shown that fluorinated tetrahydroquinoline derivatives can trigger programmed cell death in cancer cells. The aforementioned 4-trifluoromethyl substituted derivative was found to induce apoptosis in glioblastoma cells through the activation of caspase-3/7. nih.govtuni.fi This apoptotic induction was associated with an increase in intracellular reactive oxygen species (ROS) and a disruption of the mitochondrial membrane potential. nih.govtuni.fi Similarly, a tetrahydroquinolinone derivative was shown to induce apoptosis in lung cancer cells through both intrinsic and extrinsic pathways. nih.gov

Table 2: Mechanistic Insights into Apoptosis Induction by Fluorinated Tetrahydroquinoline Derivatives

| Derivative | Cell Line | Key Apoptotic Events | Reference |

| 4-Trifluoromethyl substituted tetrahydroquinoline | Glioblastoma (SNB19, LN229) | Activation of Caspase-3/7, Increased ROS, Disruption of mitochondrial membrane potential | nih.govtuni.fituni.fi |

| Tetrahydroquinolinone with (3-fluorophenyl)carbamate | Colon Cancer (HCT-116) | Induction of autophagy via PI3K/AKT/mTOR pathway | nih.govresearchgate.net |

| Tetrahydroquinolinone derivative | Lung Cancer | Activation of intrinsic and extrinsic apoptotic pathways | nih.gov |

Molecular Signaling Pathway Analysis in Cell Lines

The introduction of fluorine atoms into the 1,2,3,4-tetrahydroquinoline (B108954) scaffold has been a strategy employed in medicinal chemistry to modulate the biological activity of this versatile heterocyclic system. The unique properties of fluorine, such as its high electronegativity and ability to form strong bonds, can significantly influence the pharmacokinetic and pharmacodynamic profiles of molecules. Research into the molecular mechanisms of these fluorinated derivatives has begun to elucidate their interactions with cellular signaling pathways, particularly in the context of cancer.

Studies have shown that fluorinated 1,2,3,4-tetrahydroquinoline derivatives can exert cytotoxic effects against various cancer cell lines. The analysis of their activity at the molecular level often points towards interference with key signaling cascades that regulate cell growth, proliferation, and survival.

One significant area of investigation has been the impact of these compounds on the PI3K/AKT/mTOR pathway, a critical signaling network that is frequently dysregulated in cancer. For instance, certain tetrahydroquinolinone derivatives have been found to induce autophagy in cancer cells through the modulation of this pathway. Specifically, the compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate has been shown to induce significant oxidative stress, leading to the disruption of cell survival mechanisms and triggering autophagy via the PI3K/AKT/mTOR signaling pathway in HCT-116 cells. researchgate.net

Furthermore, morpholine-substituted tetrahydroquinoline derivatives, which incorporate fluorine or trifluoromethyl groups, have been identified as potential mTOR inhibitors. mdpi.com The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase in the PI3K/AKT pathway. The inhibitory activity of these compounds against cancer cell lines highlights the role of fluorine in enhancing interactions within the mTOR active site, likely through halogen bonding and hydrophobic interactions. mdpi.com

The table below summarizes the cytotoxic activity of several fluorinated morpholine-substituted tetrahydroquinoline derivatives against different cancer cell lines, providing insight into their potential as modulators of cellular signaling.

| Compound | Substitution | Cell Line | IC₅₀ (µM) |

| 10d | 3-fluoro, 5-trifluoromethyl | A549 | 0.062 ± 0.01 mdpi.com |

| MCF-7 | 0.58 ± 0.11 mdpi.com | ||

| MDA-MB-231 | 1.003 ± 0.008 mdpi.com | ||

| 10e | 3,5-bis(trifluoromethyl) | A549 | 0.033 ± 0.003 mdpi.com |

| 10h | 3,5-bis(trifluoromethyl) | MCF-7 | 0.087 ± 0.007 mdpi.com |

Another important signaling pathway implicated in the action of tetrahydroquinoline derivatives is the NF-κB pathway. While not exclusively focused on fluorinated analogs, research has identified 1,2,3,4-tetrahydroquinolines as potent inhibitors of LPS-induced NF-κB transcriptional activity. researchgate.net This suggests that fluorinated versions could also modulate this key inflammatory and cancer-related pathway.

While direct and extensive molecular signaling pathway analysis for 5,8-Difluoro-1,2,3,4-tetrahydroquinoline in various cell lines is not widely published, the available research on structurally related fluorinated tetrahydroquinolines provides a strong foundation for understanding their potential mechanisms of action. The consistent observation of interference with major signaling pathways like PI3K/AKT/mTOR underscores the therapeutic potential of this class of compounds.

Applications of 5,8 Difluoro 1,2,3,4 Tetrahydroquinoline As a Research Intermediate

Precursor in the Synthesis of Advanced Heterocyclic Scaffolds

The tetrahydroquinoline nucleus serves as a foundational building block for creating more complex, polycyclic heterocyclic systems. researchgate.net Synthetic chemists utilize the inherent reactivity of the scaffold, particularly the secondary amine and the aromatic ring, to construct fused ring systems. Methodologies such as domino reactions, cyclization, and multi-component reactions are employed to build upon the tetrahydroquinoline core. nih.gov

For 5,8-Difluoro-1,2,3,4-tetrahydroquinoline, the strategic placement of two fluorine atoms on the aromatic ring significantly influences its reactivity and potential applications. These electron-withdrawing groups can alter the nucleophilicity of the aromatic ring and direct further substitutions. While the parent tetrahydroquinoline is used to synthesize compounds like pyrano- and furano-quinolines, specific examples detailing the transformation of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline into more advanced, named heterocyclic systems are not extensively documented in peer-reviewed literature, indicating its use may be in niche or proprietary research pathways. mdpi.com Its value lies in its potential to generate novel fluorinated analogues of known bioactive heterocyclic structures.

Scaffold for Combinatorial Library Generation in Drug Discovery Research

Combinatorial chemistry is a powerful technique used to rapidly generate large libraries of related compounds for high-throughput screening against biological targets. youtube.com The process often involves a core scaffold to which various substituents are systematically added. The 1,2,3,4-tetrahydroquinoline (B108954) framework is well-suited for this approach due to the synthetic accessibility of multiple reaction sites (the nitrogen atom and positions on the aromatic ring). nih.gov

The use of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline as a core scaffold allows for the creation of a focused library of fluorinated compounds. The secondary amine can be readily functionalized through reactions like acylation, alkylation, or sulfonylation. The difluorinated aromatic ring offers the potential for regioselective functionalization, leading to diverse molecular architectures. Although the general principle is well-established for the tetrahydroquinoline and tetrahydroisoquinoline classes, specific, large-scale combinatorial libraries based solely on the 5,8-difluoro-tetrahydroquinoline scaffold have not been detailed in major research publications. nih.govresearchgate.net However, chemical suppliers often categorize isomers like 5,7-difluoro-1,2,3,4-tetrahydroquinoline (B3170034) as "building blocks," which strongly implies their utility in the construction of such libraries for discovery research. calpaclab.com

Table 1: Potential Reaction Sites for Combinatorial Library Synthesis

| Site | Position | Potential Reactions | Resulting Functional Group |

|---|---|---|---|

| Nitrogen | N1 | Acylation, Alkylation, Reductive Amination, Sulfonylation | Amide, Tertiary Amine, Sulfonamide |

Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function. The tetrahydroquinoline scaffold is found in numerous bioactive molecules, including the antiviral agent virantmycin (B1221671) and the antiarrhythmic drug nicainoprol, making it an attractive starting point for probe development. nih.govmdpi.com The introduction of fluorine can enhance binding affinity and selectivity, and the 19F nucleus provides a sensitive handle for nuclear magnetic resonance (NMR) spectroscopy studies to monitor target engagement.

While the development of probes from the related tetrahydroisoquinoline scaffold is more widely reported, the 5,8-Difluoro-1,2,3,4-tetrahydroquinoline framework represents a valuable, yet underexplored, platform for creating novel chemical probes. Its potential lies in the ability to synthesize analogues of known bioactive compounds where the fluorine atoms can fine-tune biological activity and serve as reporters. Currently, specific research detailing the successful design and application of a chemical probe derived directly from 5,8-Difluoro-1,2,3,4-tetrahydroquinoline is limited in publicly accessible scientific literature.

Building Block for Fluoro-Containing Molecules in Materials Science

In materials science, fluorine-containing organic molecules are utilized for their unique electronic and optical properties, contributing to the development of functional materials like organic light-emitting diodes (OLEDs) and sensors. quinoline-thiophene.com The tetrahydroquinoline structure itself has been investigated as a component in emissive materials. researchgate.net

The presence of two fluorine atoms in 5,8-Difluoro-1,2,3,4-tetrahydroquinoline makes it a potentially valuable building block for creating novel fluoro-containing polymers or small molecules for materials applications. The fluorine atoms can influence properties such as thermal stability, solubility in organic solvents, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for electronic devices. However, similar to its applications in other areas, the specific incorporation of 5,8-Difluoro-1,2,3,4-tetrahydroquinoline into functional materials is not a widely reported area of research, suggesting it remains a compound of specialized interest rather than a commodity building block.

Q & A

Q. Q1. What are the common synthetic routes for preparing 5,8-difluoro-1,2,3,4-tetrahydroquinoline and its derivatives?

The synthesis typically involves fluorination of tetrahydroquinoline precursors. For example:

- Direct fluorination : Using fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide under inert conditions to introduce fluorine at positions 5 and 8 .

- Cyclization strategies : Brominated intermediates (e.g., 6,8-dibromo-1,2,3,4-tetrahydroquinoline) can undergo halogen exchange with fluorine sources .

- Salt formation : Conversion to hydrochloride salts via acid treatment to improve stability .

Q. Key analytical methods :

| Technique | Purpose | Example Data |

|---|---|---|

| NMR | Confirm substitution pattern and purity | Distinct ¹⁹F NMR shifts for 5-F (~-120 ppm) and 8-F (~-130 ppm) |

| HRMS | Verify molecular weight | Exact mass matching C₉H₁₀F₂N (MW 179.08) |

| XRD | Resolve stereochemistry | Bond angles and torsion in crystal structures |

Advanced Reactivity and Catalytic Applications

Q. Q2. How do catalytic systems influence the dehydrogenation of 5,8-difluoro-1,2,3,4-tetrahydroquinoline to access fluorinated quinolines?

The Fe-ISAS/CN catalyst (single-atom Fe on N-doped carbon) enables selective dehydrogenation under mild conditions:

- Conditions : 80°C, H₂ atmosphere, yielding >90% quinoline derivatives .

- Mechanism : Synergistic effects between Fe sites and N-doped support enhance H₂ activation and C–H bond cleavage.

- Comparison : Fe-ISAS/CN outperforms nanoparticle catalysts (Fe-NPs/CN) due to reduced aggregation and higher active site density .

Q. Design considerations :

- Optimize catalyst loading (0.5–2 mol%) to balance cost and efficiency.

- Monitor side reactions (e.g., over-oxidation) via GC-MS or in situ FTIR.

Biological Activity and Mechanistic Ambiguities

Q. Q3. What contradictions exist in reported biological activities of 5,8-difluoro-tetrahydroquinoline derivatives?

While tetrahydroquinolines are linked to anticancer and neuroprotective effects , specific data for 5,8-difluoro derivatives remain sparse:

- Anticancer claims : Structural analogs (e.g., 6-fluoro-1-methyl derivatives) show IC₅₀ = 2–10 µM against leukemia cells, but 5,8-difluoro variants lack in vivo validation .

- Neuroprotection : Fluorine’s electronegativity may enhance blood-brain barrier penetration, yet conflicting studies report low selectivity for NMDA receptors .

Q. Methodological gaps :

- Standardize assay conditions (e.g., cell lines, dose ranges).

- Use isotopic labeling (e.g., ¹⁸F) to track biodistribution .

Material Science Applications

Q. Q4. How do fluorinated tetrahydroquinolines enhance the electronic properties of organic materials?

The electron-withdrawing fluorine atoms:

- Lower HOMO/LUMO levels, improving charge transport in OLEDs.

- Increase thermal stability (TGA decomposition >250°C) for high-temperature applications .

Q. Case study :

- Dielectric materials : 5,8-difluoro derivatives exhibit ε = 3.2–3.5 (vs. 2.8 for non-fluorinated analogs) due to polarized C–F bonds .

Data Contradiction Analysis in Synthetic Outcomes

Q. Q5. Why do fluorination yields vary significantly across studies (30–90%)?

Factors influencing reproducibility:

Advanced Spectroscopic Challenges

Q. Q6. How can overlapping signals in ¹H/¹⁹F NMR be resolved for 5,8-difluoro-tetrahydroquinoline?

- ²D NMR : Use HSQC to correlate ¹H–¹³C and ¹H–¹⁹F couplings.

- Low-temperature NMR : Reduce conformational exchange broadening at –40°C .

- DFT calculations : Simulate chemical shifts (e.g., Gaussian09) to assign peaks .

Environmental and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.